1-Cyclopropyl-1H-indole-3-carbaldehyde
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Overview
Description
1-Cyclopropyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopropyl-1H-indole-3-carbaldehyde has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing cellular signaling pathways and biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
1-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-1H-indole-3-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c14-8-9-7-13(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,7-8,10H,5-6H2 |
InChI Key |
VXRRFEGBXMOFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C3=CC=CC=C32)C=O |
Origin of Product |
United States |
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